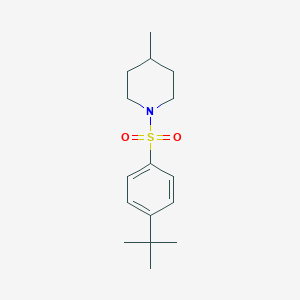![molecular formula C22H23N3O3 B241655 Ethyl 4-[4-(4-morpholinyl)anilino]-3-quinolinecarboxylate](/img/structure/B241655.png)
Ethyl 4-[4-(4-morpholinyl)anilino]-3-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[4-(4-morpholinyl)anilino]-3-quinolinecarboxylate, commonly known as EMAQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. EMAQ is a quinolinecarboxylate derivative that has shown promising results in various studies, making it an interesting compound for further research.
作用機序
The mechanism of action of EMAQ involves the inhibition of various enzymes and signaling pathways, which play crucial roles in various cellular processes. Studies have shown that EMAQ inhibits the activity of tyrosine kinases, which play crucial roles in various signaling pathways, including the MAPK and PI3K/AKT pathways. Additionally, EMAQ has also been shown to inhibit the activity of topoisomerases, which play crucial roles in DNA replication and repair.
Biochemical and Physiological Effects:
EMAQ has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. Additionally, EMAQ has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various diseases.
実験室実験の利点と制限
EMAQ has various advantages and limitations for lab experiments. One of the advantages of EMAQ is its high bioavailability and low toxicity, making it a promising drug candidate. Additionally, EMAQ has also been shown to cross the blood-brain barrier, making it a potential drug delivery system. However, one of the limitations of EMAQ is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are various future directions for the research on EMAQ. One of the future directions is to investigate the potential of EMAQ as a drug candidate for the treatment of cancer and other diseases. Additionally, future research could focus on the development of new methods for the synthesis and purification of EMAQ, as well as the investigation of its mechanism of action and its effects on various biochemical pathways. Finally, future research could also focus on the development of new drug delivery systems based on EMAQ, due to its ability to cross the blood-brain barrier.
合成法
The synthesis of EMAQ involves the reaction of 4-(4-morpholinyl)aniline and ethyl 3-oxo-4-quinolinecarboxylate in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization, and finally, esterification. The resulting product is EMAQ, which can be purified using various methods, including column chromatography, recrystallization, and distillation.
科学的研究の応用
EMAQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, EMAQ has been investigated for its potential as an anticancer agent. Studies have shown that EMAQ inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, EMAQ has also been studied for its potential as an anti-inflammatory and analgesic agent.
In biochemistry, EMAQ has been studied for its mechanism of action and its effects on various biochemical pathways. Studies have shown that EMAQ inhibits the activity of various enzymes, including tyrosine kinases and topoisomerases, which play crucial roles in various cellular processes. Additionally, EMAQ has also been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/AKT pathways.
In pharmacology, EMAQ has been studied for its potential as a drug candidate. Studies have shown that EMAQ has good pharmacokinetic properties, including high bioavailability and low toxicity, making it a promising drug candidate. Additionally, EMAQ has also been studied for its potential as a drug delivery system, due to its ability to cross the blood-brain barrier.
特性
製品名 |
Ethyl 4-[4-(4-morpholinyl)anilino]-3-quinolinecarboxylate |
|---|---|
分子式 |
C22H23N3O3 |
分子量 |
377.4 g/mol |
IUPAC名 |
ethyl 4-(4-morpholin-4-ylanilino)quinoline-3-carboxylate |
InChI |
InChI=1S/C22H23N3O3/c1-2-28-22(26)19-15-23-20-6-4-3-5-18(20)21(19)24-16-7-9-17(10-8-16)25-11-13-27-14-12-25/h3-10,15H,2,11-14H2,1H3,(H,23,24) |
InChIキー |
YFUOAISWAWACPJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NC3=CC=C(C=C3)N4CCOCC4 |
正規SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NC3=CC=C(C=C3)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide](/img/structure/B241578.png)
![2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole](/img/structure/B241580.png)
![2-({[(2-Nitrophenyl)sulfanyl]amino}methyl)furan](/img/structure/B241587.png)

![methyl 7-methyl-3-oxo-5-phenyl-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B241599.png)

![{[5-(4-chlorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B241602.png)

![2-{2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethoxy]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241605.png)

![1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B241609.png)


